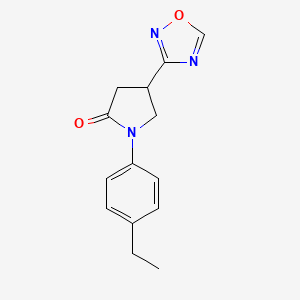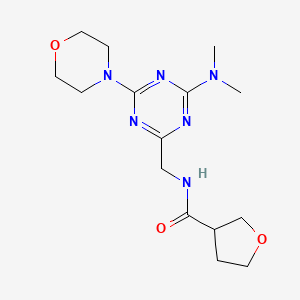
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a triazine core, a well-recognized scaffold in medicinal chemistry, decorated with dimethylamino, morpholino, and carboxamide functional groups, conferring unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide often involves multi-step organic synthesis:
Step 1: : The triazine ring is constructed via a nucleophilic substitution reaction involving cyanuric chloride and morpholine under controlled temperatures.
Step 2: : Dimethylamine is introduced, replacing the chlorine atom on the triazine ring.
Step 3: : The resulting intermediate reacts with a tetrahydrofuran derivative, under appropriate reaction conditions to form the final compound.
Industrial Production Methods: Industrial-scale production often mimics laboratory synthesis but is optimized for scalability:
Bulk Reactors: : Large-scale reactors are employed to handle exothermic reactions efficiently.
Continuous Flow Chemistry: : This approach allows for continuous production, improving yield and consistency.
Chemical Reactions Analysis
Types of Reactions: N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide undergoes several types of reactions:
Oxidation: : Undergoes oxidation to form higher oxidation state products.
Reduction: : Reduction typically targets the carboxamide group.
Substitution: : Halogen atoms in its structure can be substituted with other nucleophiles.
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Acetonitrile, dichloromethane.
Major Products: Products from these reactions vary depending on the reagents and conditions used, such as oxidized triazine derivatives or reduced carboxamide variants.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of novel triazine derivatives.
Biology: Acts as an enzyme inhibitor in biochemical assays.
Medicine: Investigated for its potential in anti-cancer therapies due to its ability to inhibit cell proliferation.
Industry: Used in the synthesis of specialty chemicals and polymers.
Mechanism of Action
Molecular Targets and Pathways Involved: N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide exerts its effects primarily through interaction with nucleic acids and proteins, inhibiting key biochemical pathways. The triazine core binds to specific enzyme active sites, disrupting normal cellular processes.
Comparison with Similar Compounds
Unique Aspects: Compared to other triazine derivatives, N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide is unique due to its specific functional group arrangement, enhancing its reactivity and biological activity.
List of Similar Compounds:6-Morpholino-1,3,5-triazine-2,4-diamine: : Similar scaffold but different functional groups.
4,6-Dichloro-1,3,5-triazine: : A basic triazine structure often used as a starting material.
3,6-Diamino-1,3,5-triazine-2,4-diol: : Another triazine derivative with varied applications.
And there you have it—a deep dive into the fascinating compound this compound! What do you think about it?
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O3/c1-20(2)14-17-12(9-16-13(22)11-3-6-24-10-11)18-15(19-14)21-4-7-23-8-5-21/h11H,3-10H2,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBMYWSNSBSASZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z,3E)-1-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one](/img/structure/B2658190.png)
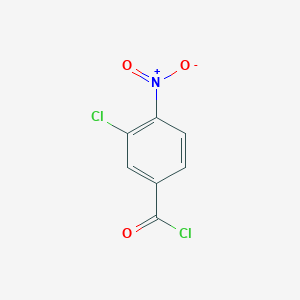
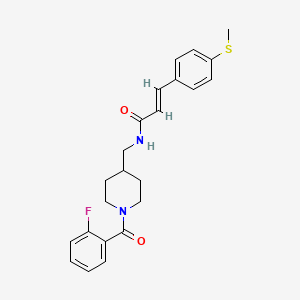
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide](/img/structure/B2658194.png)
![4-[[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2658198.png)
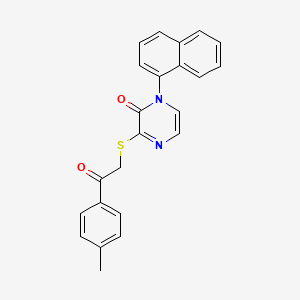

![2-((6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-2-yl)methoxy)acetic acid](/img/structure/B2658204.png)
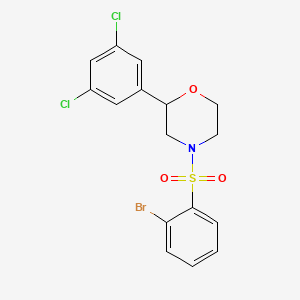
![METHYL 4-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE](/img/structure/B2658207.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2658208.png)
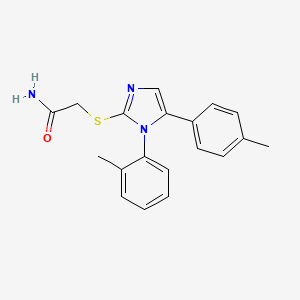
![2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2658210.png)
